molecular formula C21H20N4O B2570290 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-33-6

5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2570290
CAS No.: 895012-33-6
M. Wt: 344.418
InChI Key: CHJPNIVVAOHRCL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone family, characterized by a fused bicyclic core structure. The substituents include a (2,5-dimethylphenyl)methyl group at position 5 and a 2-methylphenyl group at position 1. Such derivatives are of interest in medicinal chemistry due to their structural similarity to purine bases, which often confer kinase inhibition or receptor modulation properties.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-8-9-15(2)17(10-14)12-24-13-22-20-18(21(24)26)11-23-25(20)19-7-5-4-6-16(19)3/h4-11,13H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJPNIVVAOHRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method includes the reaction of 2,5-dimethylbenzylamine with 2-methylbenzaldehyde to form an intermediate, which is then cyclized with a suitable pyrazole derivative under acidic or basic conditions . The reaction conditions often require refluxing in solvents such as ethanol or methanol, with catalysts like glacial acetic acid or p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is C20H22N4OC_{20}H_{22}N_{4}O with a molecular weight of approximately 334.42 g/mol. The compound features a pyrazolo-pyrimidine core structure which is known for its biological activity.

Anti-inflammatory Activity

Numerous studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives as anti-inflammatory agents. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

  • Case Study : A study published in ACS Omega demonstrated that various substituted pyrazoles exhibited significant anti-inflammatory effects. Compounds similar to this compound showed ED50 values comparable to established COX inhibitors like Celecoxib .
CompoundED50 (μmol/kg)Mechanism
This compoundTBDCOX inhibition
Celecoxib32.1COX inhibition
PYZ2435.7COX inhibition

Anticancer Properties

The pyrazolo[3,4-d]pyrimidine scaffold has also been investigated for anticancer activities. Research indicates that derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

  • Case Study : In vitro studies have shown that compounds with similar structures to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with modifications at the phenyl rings demonstrated enhanced potency against breast cancer cells .
Cell LineIC50 (μM)Reference
MCF-7 (Breast Cancer)TBD
HeLa (Cervical Cancer)TBD

Mechanism of Action

The mechanism of action of 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, inhibiting their activity and leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins involved in cell division, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related pyrazolopyrimidinones and related heterocycles, focusing on substituent effects and synthetic approaches.

Core Structure Variations

  • Pyrazolo[3,4-d]pyrimidin-4-one vs. Pyrazolo[1,5-a]pyrimidin-7-one: The target compound and others in , and 7 share the [3,4-d]pyrimidinone core, which is structurally analogous to adenine.
  • Dione vs. Monoketone: The dione variant in introduces additional hydrogen-bonding sites, which could enhance solubility or target affinity compared to the monoketone structure .

Substituent Effects

  • Aryl Groups : The target compound’s 2-methylphenyl and (2,5-dimethylphenyl)methyl substituents likely enhance lipophilicity, contrasting with the polar 4-fluoro-2-hydroxyphenyl group in , which may improve aqueous solubility .
  • Piperazine-containing analogs (e.g., ) are common in CNS-targeting drugs but are absent in the target compound .

Biological Activity

The compound 5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4OC_{22}H_{22}N_4O, with a molecular weight of approximately 358.44 g/mol. The structure consists of a pyrazolo[3,4-d]pyrimidine core substituted with a 2,5-dimethylphenyl group and a 2-methylphenyl group.

PropertyValue
Molecular FormulaC22H22N4OC_{22}H_{22}N_4O
Molecular Weight358.44 g/mol
CAS Number1326848-26-3

Anticancer Activity

Recent studies have indicated that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways. For instance, it has been shown to inhibit the BRAF(V600E) mutation in melanoma cells, which is crucial for targeted therapy in certain cancer types .

Antimicrobial Activity

The compound also demonstrates notable antimicrobial properties. Research indicates that it can inhibit the growth of various pathogenic microorganisms.

  • In Vitro Studies : In vitro assays have shown that derivatives of pyrazolo[3,4-d]pyrimidines possess antifungal activity against several strains such as Candida albicans and Aspergillus niger. The compound's efficacy was measured using standard disk diffusion methods .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Pyrazolo[3,4-d]pyrimidines have been associated with the modulation of inflammatory pathways.

  • Research Findings : Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy in Melanoma

A recent study explored the effects of the compound on melanoma cell lines harboring the BRAF(V600E) mutation. The results demonstrated:

  • Cell Viability Reduction : A significant reduction in cell viability was observed at concentrations above 10 µM.
  • Synergistic Effects : When combined with standard chemotherapeutics like doxorubicin, enhanced cytotoxicity was noted, suggesting a synergistic effect .

Case Study 2: Antifungal Activity Evaluation

In another investigation focusing on antifungal properties:

  • Inhibition Assays : The compound was tested against five different fungal strains. It exhibited moderate to strong inhibitory effects with Minimum Inhibitory Concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Mechanism Exploration : Further studies indicated that the compound disrupts fungal cell membrane integrity .

Q & A

Q. How can synthesis methods for this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves systematic variation of reaction parameters such as solvent, temperature, catalyst, and stoichiometry. For example:

  • Reagent Selection: Ammonium acetate (NH4OAc) in glacial acetic acid (AcOH) at 108°C has been used for cyclocondensation reactions in analogous pyrazolo-pyrimidinone syntheses .
  • Design of Experiments (DoE): Employ statistical models (e.g., Bayesian optimization) to efficiently explore parameter space and identify optimal conditions. This approach reduces trial experiments and maximizes yield .
  • Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate pure product.

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

  • NMR Spectroscopy: 1H and 13C NMR confirm substitution patterns and aromaticity. For example, pyrazolo-pyrimidinone derivatives show distinct peaks for methyl groups (δ 2.2–2.5 ppm) and pyrimidine protons (δ 8.0–8.5 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • HPLC: Quantifies purity using reverse-phase C18 columns with UV detection at 254 nm.

Q. How can crystallographic data resolve uncertainties in molecular conformation?

Methodological Answer: X-ray crystallography using the SHELX suite is critical:

  • Data Collection: High-resolution (<1.0 Å) datasets are collected at low temperature (100 K) to minimize thermal motion .
  • Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. Challenges include modeling disorder in methyl or phenyl groups, requiring iterative cycles of electron density analysis .

Advanced Research Questions

Q. How can computational studies predict biological interactions of this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Focus on hydrogen bonding with pyrimidinone carbonyl groups and hydrophobic interactions with methyl-phenyl substituents .
  • MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .

Q. What strategies are effective for structure-activity relationship (SAR) analysis?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects on activity .
  • Bioassay Design: Test inhibition of enzymatic targets (e.g., COX-2 or EGFR) using fluorescence polarization or calorimetry. Correlate IC50 values with steric/electronic descriptors (Hammett σ, π parameters) .

Q. How can polymorphic forms of this compound be identified and controlled?

Methodological Answer:

  • Screening: Crystallize from solvents like DMSO, THF, or methanol under varying cooling rates.
  • PXRD and DSC: Differentiate polymorphs via distinct diffraction patterns (e.g., 2θ = 12.5° vs. 14.0°) and melting endotherms .
  • Kinetic Control: Use seed crystals or additives to favor thermodynamically metastable forms.

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis: Compare assay conditions (e.g., ATP concentration in kinase assays) and cell lines (HEK293 vs. HeLa).
  • Orthogonal Validation: Confirm activity using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA) .
  • Data Normalization: Adjust for batch effects using Z-score or quantile normalization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.